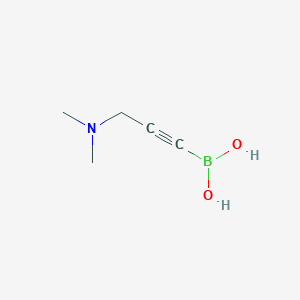
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is a boronic acid derivative characterized by the presence of a dimethylamino group attached to a prop-1-yn-1-yl chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an alkyne is coupled with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Pinacol boronic ester
- Allylboronic acid
Comparison: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is unique due to the presence of the dimethylamino group and the alkyne functionality, which confer distinct reactivity and selectivity compared to other boronic acids. For example, phenylboronic acid lacks the alkyne and dimethylamino groups, making it less versatile in certain synthetic applications .
Eigenschaften
CAS-Nummer |
763120-64-5 |
|---|---|
Molekularformel |
C5H10BNO2 |
Molekulargewicht |
126.95 g/mol |
IUPAC-Name |
3-(dimethylamino)prop-1-ynylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c1-7(2)5-3-4-6(8)9/h8-9H,5H2,1-2H3 |
InChI-Schlüssel |
BBMZVOFMOVWMFI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CCN(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)









![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)

